molecular formula C17H21BrO B13875973 1-Bromo-7-heptoxynaphthalene

1-Bromo-7-heptoxynaphthalene

Cat. No.: B13875973
M. Wt: 321.3 g/mol
InChI Key: HXBXIFUQMNIMIQ-UHFFFAOYSA-N
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Description

1-Bromo-7-heptoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a heptoxy group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination process typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions . The subsequent introduction of the heptoxy group can be achieved through nucleophilic substitution reactions using appropriate heptoxy precursors.

Industrial Production Methods: Industrial production of 1-Bromo-7-heptoxynaphthalene may involve large-scale bromination reactors where naphthalene is treated with bromine under optimized conditions to ensure high yield and purity. The heptoxy group can be introduced using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-heptoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium cyanide (NaCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products Formed:

    Nitrile Derivatives: Formed through substitution reactions.

    Naphthoquinone Derivatives: Resulting from oxidation reactions.

    Reduced Naphthalene Derivatives: Produced via reduction reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-7-heptoxynaphthalene involves its interaction with molecular targets through its bromine and heptoxy functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-7-heptoxynaphthalene is unique due to the presence of both bromine and heptoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H21BrO

Molecular Weight

321.3 g/mol

IUPAC Name

1-bromo-7-heptoxynaphthalene

InChI

InChI=1S/C17H21BrO/c1-2-3-4-5-6-12-19-15-11-10-14-8-7-9-17(18)16(14)13-15/h7-11,13H,2-6,12H2,1H3

InChI Key

HXBXIFUQMNIMIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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